Cas no 91640-16-3 (5-(1,3-benzothiazol-2-yl)pentan-1-ol)

5-(1,3-ベンゾチアゾール-2-イル)ペンタン-1-オールは、ベンゾチアゾール骨格とヒドロキシル基を有する有機化合物です。この化合物は、高い熱安定性と優れた電子特性を示し、有機合成や材料科学分野において有用な中間体として活用されています。特に、フルオロフォアや電子輸送材料の前駆体としての応用が期待されています。分子内に極性基(OH基)と芳香族系(ベンゾチアゾール)を併せ持つため、溶解性と反応性のバランスが良好です。また、官能基の変換が容易であり、多様な誘導体合成が可能です。

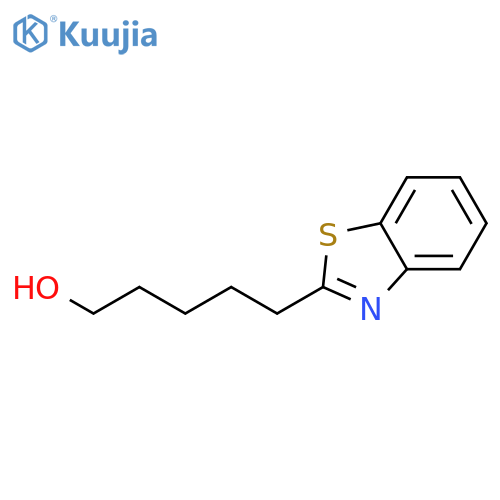

91640-16-3 structure

商品名:5-(1,3-benzothiazol-2-yl)pentan-1-ol

5-(1,3-benzothiazol-2-yl)pentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Benzothiazolepentanol

- 2-Benzothiazolepentanol(7CI,9CI)

- 5-(1,3-benzothiazol-2-yl)pentan-1-ol

- 91640-16-3

- EN300-1827664

- DTXSID70590963

- SCHEMBL8424171

-

- インチ: InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2

- InChIKey: DSEWWHZFOSULRI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=C(S2)CCCCCO

計算された属性

- せいみつぶんしりょう: 221.08743528g/mol

- どういたいしつりょう: 221.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 61.4Ų

5-(1,3-benzothiazol-2-yl)pentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1827664-0.25g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 0.25g |

$538.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-2.5g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 2.5g |

$1147.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-0.1g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 0.1g |

$515.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-5.0g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1827664-10.0g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1827664-10g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 10g |

$2516.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-0.5g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 0.5g |

$561.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-1g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 1g |

$584.0 | 2023-09-19 | ||

| Enamine | EN300-1827664-1.0g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1827664-0.05g |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

91640-16-3 | 0.05g |

$491.0 | 2023-09-19 |

5-(1,3-benzothiazol-2-yl)pentan-1-ol 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

91640-16-3 (5-(1,3-benzothiazol-2-yl)pentan-1-ol) 関連製品

- 17229-76-4(2-Propylbenzo[d]thiazole)

- 29198-86-5(3-(1,3-benzothiazol-2-yl)propanoic acid)

- 21224-20-4(5-(1,3-benzothiazol-2-yl)pentanoic acid)

- 41387-91-1(4-(1,3-benzothiazol-2-yl)butanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量